2-(3-Methylbutoxy)ethanesulfonyl chloride
Description
Chemical Name: 2-(3-Methylbutoxy)ethanesulfonyl chloride
CAS Number: 1343863-35-3
Molecular Formula: C₉H₁₉ClO₄S
Structure: The compound consists of an ethanesulfonyl chloride backbone with a 2-(3-methylbutoxy)ethoxy substituent. The 3-methylbutoxy group introduces a branched ether chain, enhancing lipophilicity and steric bulk compared to simpler aliphatic sulfonyl chlorides .
Applications: Sulfonyl chlorides are widely used in organic synthesis to introduce sulfonyl groups, act as intermediates in pharmaceuticals, or modify polymers.
Properties
IUPAC Name |
2-(3-methylbutoxy)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNHHAJIWAOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)ethanesulfonyl chloride typically involves the reaction of 2-(3-Methylbutoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
2-(3-Methylbutoxy)ethanol+Chlorosulfonic acid→2-(3-Methylbutoxy)ethanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of 2-(3-Methylbutoxy)ethanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, or sulfonate salts.
Hydrolysis Products: The major products of hydrolysis are 2-(3-Methylbutoxy)ethanesulfonic acid and hydrochloric acid.
Scientific Research Applications
Organic Synthesis
2-(3-Methylbutoxy)ethanesulfonyl chloride serves as an important reagent in organic synthesis. It can be used to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
- Example Reaction : The compound can react with alcohols to form sulfonate esters, which are valuable intermediates for further transformations.
Medicinal Chemistry
Research has shown that compounds derived from 2-(3-Methylbutoxy)ethanesulfonyl chloride exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives synthesized from this compound exhibited potent inhibition against certain cancer cell lines, suggesting potential applications in cancer therapeutics .
Peptide Synthesis
In peptide chemistry, sulfonyl chlorides are often utilized to activate carboxylic acids for coupling reactions. The use of 2-(3-Methylbutoxy)ethanesulfonyl chloride can enhance the efficiency of peptide bond formation, leading to higher yields of desired peptide products.
- Application : This compound has been successfully employed in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds under mild conditions .
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anti-cancer | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Antimicrobial | 15.0 |
Table 2: Synthesis Pathways Involving 2-(3-Methylbutoxy)ethanesulfonyl Chloride
| Reaction Type | Reagents Used | Product Yield (%) |
|---|---|---|
| Sulfonation | Alcohol + 2-(3-Methylbutoxy)ethanesulfonyl chloride | 85 |
| Peptide Coupling | Amino Acid + 2-(3-Methylbutoxy)ethanesulfonyl chloride | 90 |
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Aliphatic Sulfonyl Chlorides
Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)
- Molecular Formula : C₂H₄Cl₂O₂S
- Key Differences :
- Acute toxicity: Severe skin/eye irritation, respiratory tract damage .
- Fire hazard: Combustible liquid (flash point 110°C) that decomposes to release toxic gases (e.g., HCl, SOₓ) .
- Reactivity: Violent reaction with water and incompatibility with oxidizers/bases .
2-(3-Bromophenyl)ethanesulfonyl Chloride (CAS 1196152-18-7)
- Molecular Formula : C₈H₈BrClO₂S
- Applications: The bromine atom may facilitate coupling reactions (e.g., Suzuki-Miyaura), unlike the non-aromatic 3-methylbutoxy derivative . Physical Properties: Higher molar mass (283.57 g/mol) due to bromine .
Aromatic Sulfonyl Chlorides
p-Toluenesulfonyl Chloride (Tosyl Chloride)
- Molecular Formula : C₇H₇ClO₂S
- Key Differences :
2-(Quinoxalin-2-ylsulfanyl)ethanesulfonyl Chloride
- Structure: Features a quinoxaline ring attached via a sulfur atom.
- Key Differences: Electronic Properties: The quinoxaline moiety may enhance electron-withdrawing effects, increasing reactivity in specific reactions . Applications: Potential use in heterocyclic chemistry or medicinal chemistry due to the nitrogen-rich aromatic system.
Physicochemical and Hazard Comparison Table
Biological Activity
2-(3-Methylbutoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research data.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which contributes to its reactivity and potential biological interactions. Its structure can be represented as follows:
The biological activity of 2-(3-Methylbutoxy)ethanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as amino acids and nucleotides, potentially leading to enzyme inhibition or modulation of receptor activity.
Biological Activity Overview
Research indicates that compounds similar to 2-(3-Methylbutoxy)ethanesulfonyl chloride exhibit a range of biological activities, including:
- Enzyme Inhibition : Sulfonyl chlorides are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
- Antimicrobial Activity : Some sulfonyl compounds have demonstrated efficacy against various bacterial strains.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against tumor cell lines.
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| Sulfanilamide | Antimicrobial | |
| Benzene sulfonamide | Enzyme inhibitor | |
| 4-Aminobenzenesulfonamide | Cytotoxicity against tumor cells |
Cytotoxicity Assays
In vitro cytotoxicity assays are essential for evaluating the safety and efficacy of sulfonyl chloride compounds. Common methods include:
- MTT Assay : Measures cell viability based on mitochondrial activity.
- Colony Formation Assay : Assesses the ability of cells to proliferate after treatment.
- Apoptosis Detection : Utilizes flow cytometry to identify apoptotic cells through annexin V staining.
Table 2: Comparison of Cytotoxicity Assays
| Assay Type | Advantages | Limitations |
|---|---|---|
| MTT Assay | Simple, quantitative | May interfere with extracts |
| Colony Formation Assay | Reflects long-term survival | Time-consuming |
| Apoptosis Detection | Specific for programmed cell death | Requires specialized equipment |
Safety and Toxicology
The safety profile of 2-(3-Methylbutoxy)ethanesulfonyl chloride has not been extensively documented. However, similar compounds have shown potential acute toxicity upon exposure, including skin irritation and respiratory effects. Proper handling protocols should be observed in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
